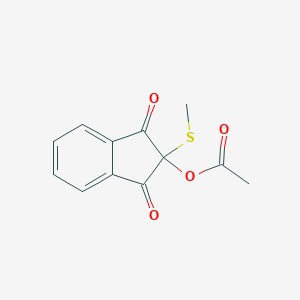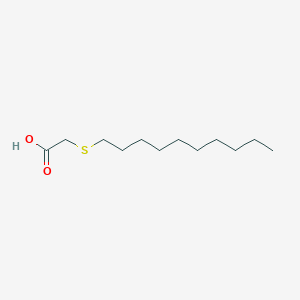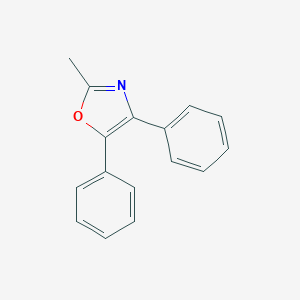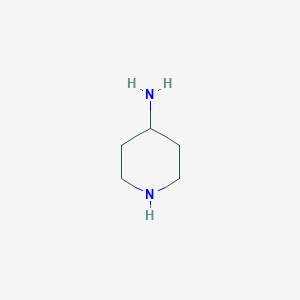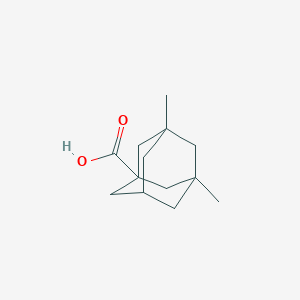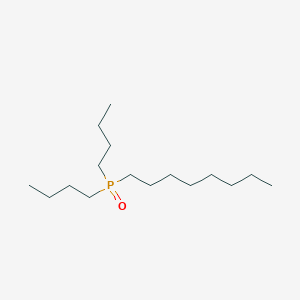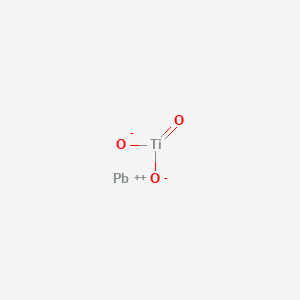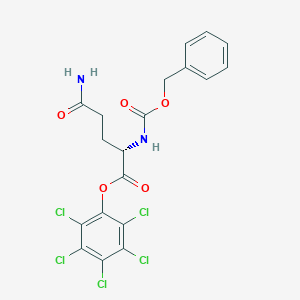
N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate), also known as pentamidine, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound belongs to the class of aromatic diamidines and has been synthesized through various methods.
作用機序
The mechanism of action of N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) is not fully understood. However, it is believed to act by binding to DNA and inhibiting its replication. Pentamidine has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation.
生化学的および生理学的効果
Pentamidine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and decrease the production of inflammatory cytokines. In addition, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has been shown to have a neuroprotective effect and improve cognitive function in animal models.
実験室実験の利点と制限
Pentamidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad spectrum of activity against various microorganisms, making it a useful tool for studying their physiology. However, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has several limitations, including its toxicity and potential side effects. It is also relatively expensive compared to other compounds.
将来の方向性
For N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) research include the development of new derivatives with improved activity and reduced toxicity, investigation of its potential as a treatment for neurodegenerative diseases, and its potential as a tool for studying the role of protein kinases in cancer and other diseases.
合成法
Pentamidine has been synthesized through various methods, including the reaction of N2-benzyl pentachlorophenyl amine with L-(2-aminoglutaramic acid) in the presence of a coupling agent. Another method involves the reaction of 1,5-pentanediamine with pentachlorophenol in the presence of benzyl chloride. The reaction yields N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) as a white crystalline solid.
科学的研究の応用
Pentamidine has been widely used in scientific research for its unique biochemical and physiological effects. It has been used as an antiprotozoal agent to treat Pneumocystis carinii pneumonia, leishmaniasis, and African trypanosomiasis. In addition, N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) has been used as a DNA-binding agent, a histone deacetylase inhibitor, and an antimicrobial agent.
特性
CAS番号 |
13673-51-3 |
|---|---|
製品名 |
N2-Benzyl pentachlorophenyl N2-carboxy-L-(2-aminoglutaramate) |
分子式 |
C19H15Cl5N2O5 |
分子量 |
528.6 g/mol |
IUPAC名 |
(2,3,4,5,6-pentachlorophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C19H15Cl5N2O5/c20-12-13(21)15(23)17(16(24)14(12)22)31-18(28)10(6-7-11(25)27)26-19(29)30-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,25,27)(H,26,29)/t10-/m0/s1 |
InChIキー |
GUYCMAYBPDXYPY-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
その他のCAS番号 |
13673-51-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



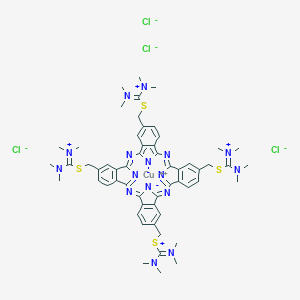
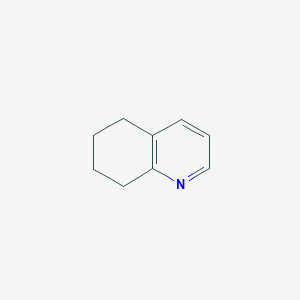
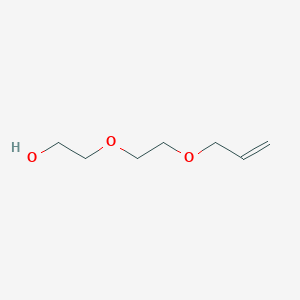
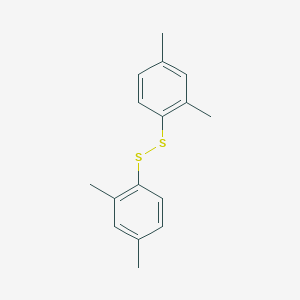
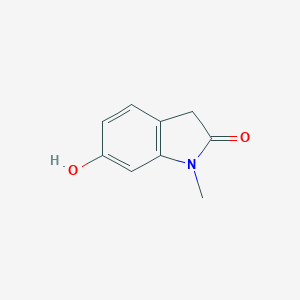
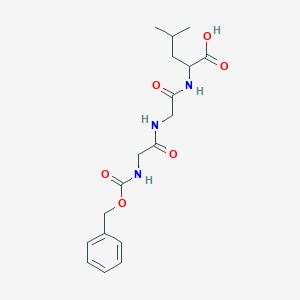
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
